molecular formula C9H8O3 B1586641 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde CAS No. 29668-43-7

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No. B1586641
CAS RN: 29668-43-7
M. Wt: 164.16 g/mol
InChI Key: BJXUCBAQZJITKD-UHFFFAOYSA-N
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Patent
US05481036

Procedure details

12.04 g of 2,3-dihydroxybenzaldehyde was dissolved in 120 ml of dry DMF. To this solution, 9.0 ml of 1.2-dibromoethane, 12.1 g of anhydrous potassium carbonate and 1.1 g of cupric oxide were added. The reaction solution was refluxed under heating for three hours on a hot water bath at 135° C. The reaction solution was diluted with 700 ml of benzene and then washed with 500 ml of water. The aqueous layer was separated and extracted with benzene (500 ml×2 times). The extracted organic layers were combined to the previously separated organic layer, the combined organic layer was dried over anhydrous magnesium sulfate. The inorganic salt was removed by filtration, and the reaction solution was concentrated under reduced pressure to obtain a brown syrup. This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1). The eluted solution was concentrated under reduced pressure, and the residue was recrystallized from n-hexane/acetone to obtain 7.0 g of the above identified compound as white crystals (melting point: 63°-64° C.) (yield: 49%). The mother solution was concentrated and dried to obtain 3.2 g of the above identified compound as crude syrup (yield: 22%).
Quantity
12.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C1C=CC=CC=1>[CH2:12]1[CH2:13][O:10][C:9]2[C:2](=[C:3]([CH:6]=[CH:7][CH:8]=2)[CH:4]=[O:5])[O:1]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.04 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
12.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cupric oxide
Quantity
1.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed
WASH
Type
WASH
Details
washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (500 ml×2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The inorganic salt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a brown syrup
CUSTOM
Type
CUSTOM
Details
This syrup was purified by silica gel column chromatography (n-hexane/acetone=5/1)
CONCENTRATION
Type
CONCENTRATION
Details
The eluted solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-hexane/acetone
CUSTOM
Type
CUSTOM
Details
to obtain 7.0 g of the

Outcomes

Product
Name
Type
product
Smiles
C1OC2=C(C=O)C=CC=C2OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.